molecular formula C9H16O B2993807 2,2-Dimethylcycloheptanone CAS No. 7228-52-6

2,2-Dimethylcycloheptanone

Cat. No. B2993807
CAS RN: 7228-52-6
M. Wt: 140.226
InChI Key: UJALODPLYNRSNS-UHFFFAOYSA-N
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Description

2,2-Dimethylcycloheptanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .


Synthesis Analysis

The synthesis of cycloheptanones and higher homologues like this compound can be achieved by scandium (III) triflate-catalyzed diazoalkane-carbonyl homologations . This process involves pairing readily available bis- and tris (oxazoline) based ligands with scandium triflate, allowing access to arylated medium ring carbocycles with high enantioselectivities and excellent yield .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is cyclical, with two methyl groups attached to the second carbon atom in the cycloheptanone ring .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.0 g/cm3, a boiling point of 192.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.0 mmHg at 25°C . It also has an enthalpy of vaporization of 42.8±0.0 kJ/mol and a flash point of 62.9±0.0 °C .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis Techniques : Research has explored the synthesis of compounds related to 2,2-Dimethylcycloheptanone, including various substituted cycloheptanones. These studies involve the treatment of cyclohexanone derivatives with specific reagents to yield desired products in high yields, revealing the stereochemistry of the products derived from ring-expansion reactions (Marshall & Partridge, 1968).

  • Stereospecific Synthesis : Techniques for the stereospecific synthesis of cis- and trans-3,6-dimethylcycloheptanones have been developed. These methods include the cycloketonization of certain salts, providing insights into the stereochemical aspects of such reactions (Furman et al., 1974).

Molecular Dynamics and Glass Transition

  • Molecular Dynamics in Plastic Phases : Studies have investigated the nature of glass transitions in the plastic crystalline phases of various cycloalkanones. Using techniques like dielectric spectroscopy and differential scanning calorimetry, these studies provide insights into the molecular dynamics and kinetic freezing in supercooled states of compounds like cycloheptanol (Tyagi & Murthy, 2001).

Chemical Reactions and Catalysis

  • Conformational Effects in Reduction Reactions : Research has been conducted on the effects of methyl substitution in cyclopentanones and their influence on the rate of hydrogen transfer in the presence of certain catalysts. These studies are significant for understanding the shielding effects of geminal dimethyl groupings and the conformational analysis of cycloheptanone homologs (Krutii et al., 1975).

Material Science and Spectroscopy

  • Spectroscopy Studies : Investigations include the microwave spectrum of dimethylcyclohexanone, where conformational isomers and their rotational constants are identified. Such studies are crucial in material science for understanding molecular structures and their dynamic properties (Jang et al., 2017).

properties

IUPAC Name

2,2-dimethylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2)7-5-3-4-6-8(9)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJALODPLYNRSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7228-52-6
Record name 2,2-dimethylcycloheptan-1-one
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